molecular formula C26H32N2O5S2 B430463 pentyl 2-[[12-ethyl-4-(4-methoxyphenyl)-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

pentyl 2-[[12-ethyl-4-(4-methoxyphenyl)-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

Cat. No.: B430463
M. Wt: 516.7g/mol
InChI Key: ZEXDJBLXFWYKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core, which is a fused ring system incorporating oxygen, sulfur, and nitrogen atoms.

Preparation Methods

The synthesis of pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate can be achieved through a multi-step process involving the formation of the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine core followed by esterification. The synthetic route typically involves:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate can be compared with other similar compounds such as:

    Ethyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate: Similar structure but with an ethyl ester group instead of a pentyl ester group.

    Methyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate: Similar structure but with a methyl ester group.

    Propyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate: Similar structure but with a propyl ester group.

The uniqueness of pentyl {[6-ethyl-3-(4-methoxyphenyl)-6-methyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate lies in its specific ester group, which can influence its physical and chemical properties, as well as its biological activity.

Properties

Molecular Formula

C26H32N2O5S2

Molecular Weight

516.7g/mol

IUPAC Name

pentyl 2-[[12-ethyl-4-(4-methoxyphenyl)-12-methyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate

InChI

InChI=1S/C26H32N2O5S2/c1-5-7-8-13-32-21(29)16-34-25-27-23-22(19-14-26(3,6-2)33-15-20(19)35-23)24(30)28(25)17-9-11-18(31-4)12-10-17/h9-12H,5-8,13-16H2,1-4H3

InChI Key

ZEXDJBLXFWYKDR-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=C(C=C4)OC

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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